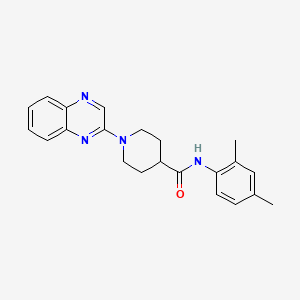
N-(2,4-dimethylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the late 1990s and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications.
科学的研究の応用
Synthesis and Biological Activity
N-(2,4-dimethylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis and cytotoxic activity of carboxamide derivatives, including those based on quinoxaline structures, have been explored for their potential in cancer treatment. For instance, a series of carboxamide derivatives showed potent cytotoxic effects against various cancer cell lines, with some compounds exhibiting low nanomolar IC(50) values. These compounds have also demonstrated curative effects in in vivo models, suggesting their potential for further development as anticancer agents (Deady et al., 2003).
Pharmacological Evaluation as Serotonin Antagonists
Quinoxalin-2-carboxamide derivatives have been synthesized and evaluated for their potential as serotonin type-3 (5-HT3) receptor antagonists, which is crucial for managing conditions such as depression. This pharmacological evaluation demonstrates the versatility of the quinoxaline carboxamide scaffold in drug design, providing insights into the structural requirements for 5-HT3 receptor antagonism. The most potent compounds in this series could serve as leads for the development of new therapeutic agents (Mahesh et al., 2011).
Material Science Applications
The inclusion of quinoxaline moieties in polymers, as demonstrated by the synthesis of polyamides containing quinoxaline, highlights the utility of such compounds beyond pharmaceuticals. These polyamides exhibit excellent thermal stability and solubility in polar aprotic solvents, making them of interest for various industrial applications. Their inherent viscosities and amorphous nature suggest potential uses in coatings, films, and fibers where thermal stability is crucial (Patil et al., 2011).
Antimicrobial and Antituberculosis Activities
The electrochemical behavior of 1,4-Di-N-oxide quinoxaline-2-carboxamide derivatives has been correlated with their antimicrobial activity, including against tuberculosis. This relationship between reduction potential and antimicrobial activity provides a basis for the rational design of new antitubercular drugs. Such studies emphasize the importance of understanding the molecular mechanisms of action to design more effective antimicrobial agents (Moreno et al., 2011).
Diagnostic Applications
The development of radioligands based on quinoxaline-2-carboxamides for the visualization of peripheral benzodiazepine receptors (PBR) in vivo with PET imaging illustrates the diagnostic applications of these compounds. Such radioligands enable the noninvasive assessment of PBR, which is relevant in various pathological conditions, including neuroinflammation and cancer. This research underscores the potential of quinoxaline derivatives in the development of diagnostic tools for clinical use (Matarrese et al., 2001).
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-15-7-8-18(16(2)13-15)25-22(27)17-9-11-26(12-10-17)21-14-23-19-5-3-4-6-20(19)24-21/h3-8,13-14,17H,9-12H2,1-2H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYJBYZAFSYIOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

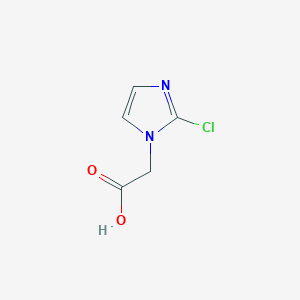
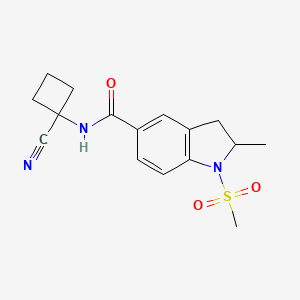

![3-isopentyl-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2410127.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2410129.png)
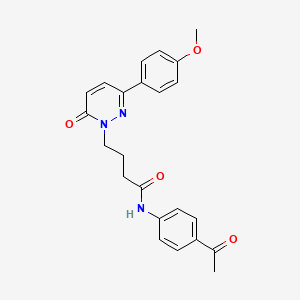
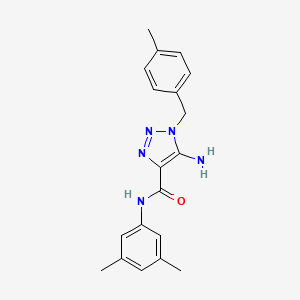
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2410137.png)


![N-(5-fluoro-2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2410142.png)

![4-[(4-Methoxyphenyl)diazenyl]isoxazole-3,5-diamine](/img/structure/B2410144.png)
